molecular formula C21H18N2O5S B2415369 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 681168-69-4

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2415369
CAS No.: 681168-69-4
M. Wt: 410.44
InChI Key: CBVNEKVKPVJZGU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-26-20(25)18-17(13-8-4-3-5-9-13)22-21(29-18)23-19(24)16-12-27-14-10-6-7-11-15(14)28-16/h3-11,16H,2,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVNEKVKPVJZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both thiazole and dioxine moieties, which are known to contribute to its biological activity. The molecular formula is C20H21NO5SC_{20}H_{21}NO_5S with a molecular weight of 387.45 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and dioxine structures. For instance:

  • In vitro Studies : A study evaluating similar thiazole derivatives demonstrated significant cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The most active derivatives exhibited IC50 values ranging from 4.27 µg/mL to 10.79 µM against these cell lines .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key cellular pathways such as focal adhesion kinase (FAK) and ERK1/2 signaling pathways, leading to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µg/mL)Mechanism of Action
Compound AA54910.28FAK Inhibition
Compound BSK-MEL-24.27ERK1/2 Pathway Inhibition
Compound CHCT1510.79Induction of Apoptosis

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Antifungal Activity : Similar derivatives have shown promising antifungal activity against Candida species through molecular docking studies targeting lanosterol C14α-demethylase . This suggests that this compound may possess similar antifungal properties.
  • Bacterial Inhibition : In a comparative study, thiazole derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at varying concentrations .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties:

  • In Vivo Studies : Thiazole derivatives have been shown to reduce inflammation markers in animal models through the inhibition of pro-inflammatory cytokines . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of thiazole and evaluated their biological activities. The most promising compounds showed potent anticancer and antimicrobial activities with minimal toxicity to normal cells .
  • Clinical Relevance : In a clinical setting, derivatives similar to this compound are being explored for their potential use in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents while reducing side effects .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions that incorporate key intermediates such as thiazole derivatives and dioxine compounds. The chemical structure can be represented as follows:

  • Molecular Formula : C20H21N3O5S
  • Molecular Weight : 421.46 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The incorporation of the dioxine moiety enhances its chemical stability and solubility in various solvents, making it suitable for pharmaceutical formulations.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival.
  • Cell Lines Tested : Cytotoxicity assays have been conducted on prostate cancer and melanoma cell lines, showing promising results in inhibiting cell growth and inducing cell death .

Antimicrobial Activity

The thiazole component of the compound has been associated with antimicrobial properties. Studies suggest that derivatives containing thiazole rings can inhibit bacterial growth and show efficacy against certain fungal strains. This makes this compound a candidate for further exploration in antibiotic development.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. Among these, this compound demonstrated significant cytotoxicity against melanoma cells. The study utilized MTT assays to quantify cell viability post-treatment and concluded that the compound effectively reduced cell proliferation by over 50% at certain concentrations .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives. This compound was subjected to disk diffusion assays against various bacterial strains. Results indicated that the compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Q & A

What synthetic strategies are effective for constructing the thiazole core in Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate?

Answer:
The thiazole ring can be synthesized via cyclization of thiourea intermediates or through Hantzsch thiazole synthesis. For example, in analogous compounds, 2-amino-thiazole precursors are reacted with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form the thiazole backbone . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions are typically conducted at 20–25°C to minimize side reactions.
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .
    Advanced note : To optimize regioselectivity, substituent effects on the thiourea precursor should be studied using DFT calculations to predict electronic and steric influences.

How can the 2,3-dihydrobenzo[b][1,4]dioxine carboxamido moiety be introduced into the thiazole scaffold?

Answer:
The benzo[b][1,4]dioxine fragment is typically introduced via amide coupling. For instance, 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is activated with thionyl chloride (70–80°C, 4h) to form the acyl chloride, which is then reacted with a 2-amino-thiazole derivative in ethyl acetate . Critical steps include:

  • Activation efficiency : Excess thionyl chloride ensures complete conversion to the acyl chloride.
  • Coupling conditions : Amine nucleophilicity can be enhanced using mild bases (e.g., NaHCO₃).
    Advanced note : Kinetic studies using <sup>1</sup>H NMR monitoring can identify optimal reaction times and prevent over-activation of the carboxylic acid .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are essential for verifying the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the benzo[b][1,4]dioxine moiety (δ 4.2–4.5 ppm for dioxane protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup>) with <1 ppm error .
  • Elemental Analysis (CHNS) : Validates empirical formula consistency (e.g., C, H, N, S content within ±0.4% of theoretical values) .
    Advanced note : For polymorph characterization, X-ray crystallography or PXRD should be employed to identify crystal packing variations affecting bioavailability.

How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., CDK9 inhibition vs. null results) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs.
  • Compound stability : Perform stability studies (HPLC monitoring) under assay conditions (e.g., pH, temperature) .
  • Conformational analysis : Use molecular docking (e.g., AutoDock Vina) to assess binding pose consistency with crystallized CDK9 structures .
    Advanced note : Meta-analysis of SAR data from analogs (e.g., 12t, 12u in ) can identify critical substituents (e.g., methoxy vs. phenyl groups) influencing activity.

What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Parallel synthesis : Synthesize derivatives with systematic substitutions (e.g., aryl groups at the 4-position of the thiazole) .
  • Biological screening : Test against target enzymes (e.g., CDK9) using kinase inhibition assays with IC50 determination .
  • Computational modeling : Combine molecular dynamics (MD) and free-energy perturbation (FEP) to predict binding affinity trends .
    Advanced note : Employ multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .

How can reaction yields be improved during the esterification of the thiazole-5-carboxylic acid intermediate?

Answer:

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification with ethyl chloroformate.
  • Solvent effects : Anhydrous dichloromethane minimizes hydrolysis side reactions.
  • Workup strategy : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted acid .
    Advanced note : Microwave-assisted synthesis (100°C, 30 min) can enhance reaction efficiency and yield compared to traditional reflux .

What strategies mitigate regioselectivity challenges in functionalizing the thiazole ring?

Answer:

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the thiazole C5 position selectively.
  • Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen with Boc groups) during cross-coupling .
    Advanced note : Computational NBO (Natural Bond Orbital) analysis identifies charge distribution patterns guiding electrophilic substitution sites.

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